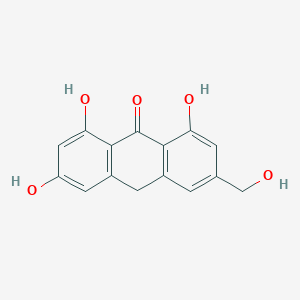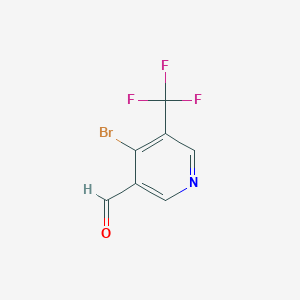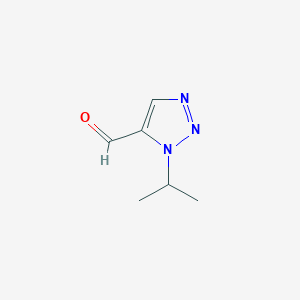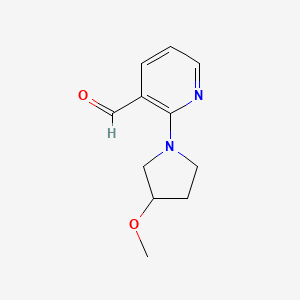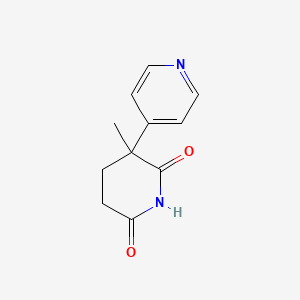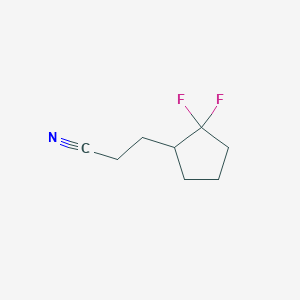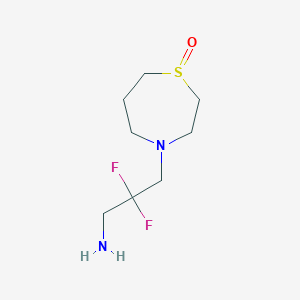
4-(3-Amino-2,2-difluoropropyl)-1lambda4,4-thiazepan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Amino-2,2-difluoropropyl)-1lambda4,4-thiazepan-1-one is a synthetic organic compound characterized by the presence of an amino group and two fluorine atoms on a propyl chain, which is attached to a thiazepanone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-2,2-difluoropropyl)-1lambda4,4-thiazepan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Propyl Chain: The propyl chain with the amino and difluoro groups can be synthesized through a series of reactions involving halogenation and amination
Cyclization to Form the Thiazepanone Ring: The propyl chain is then reacted with a suitable thioamide to form the thiazepanone ring. This step typically involves cyclization under acidic or basic conditions to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
4-(3-Amino-2,2-difluoropropyl)-1lambda4,4-thiazepan-1-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), thiols (R-SH)
Major Products
Oxidation: Nitro or nitroso derivatives
Reduction: Amine derivatives
Substitution: Azide or thiol-substituted derivatives
科学研究应用
4-(3-Amino-2,2-difluoropropyl)-1lambda4,4-thiazepan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its fluorinated structure can be utilized in the development of advanced materials with unique properties, such as increased thermal stability or hydrophobicity.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: It can be employed in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.
作用机制
The mechanism of action of 4-(3-Amino-2,2-difluoropropyl)-1lambda4,4-thiazepan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active sites, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-(3-Amino-2,2-difluoropropyl)-1lambda6,4-thiomorpholine-1,1-dione
- 4-(3-Amino-2,2-difluoropropyl)phenol
- N-(3-Amino-2,2-difluoropropyl)-4-iodobenzamide
Uniqueness
4-(3-Amino-2,2-difluoropropyl)-1lambda4,4-thiazepan-1-one stands out due to its thiazepanone ring structure, which imparts unique chemical and biological properties. The presence of both amino and difluoro groups enhances its reactivity and potential for diverse applications compared to similar compounds.
属性
分子式 |
C8H16F2N2OS |
|---|---|
分子量 |
226.29 g/mol |
IUPAC 名称 |
2,2-difluoro-3-(1-oxo-1,4-thiazepan-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H16F2N2OS/c9-8(10,6-11)7-12-2-1-4-14(13)5-3-12/h1-7,11H2 |
InChI 键 |
TWWZNEHQUGYIAV-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCS(=O)C1)CC(CN)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-one](/img/structure/B13156448.png)
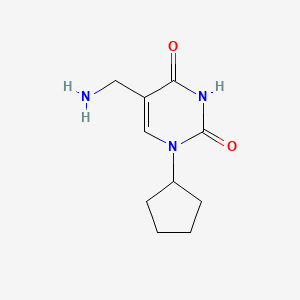
amine](/img/structure/B13156464.png)
